![molecular formula C16H16ClN3O3S3 B2648620 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole CAS No. 955656-99-2](/img/structure/B2648620.png)
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole” belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The compound has a molecular weight of 343.25 .
Synthesis Analysis
The synthesis of similar compounds often involves aminomethylation reactions . The reactions are typically monitored by thin layer chromatography . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring fused to a pyridine ring . The compound also contains a sulfonyl group attached to a piperazine ring . The UV spectroscopy behavior of similar compounds can be characterized by intense transition bands at specific wavelengths .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 343.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
1. Imaging and Diagnostic Applications
[18F]DASA-23, structurally similar to the compound , has been developed as a novel radiopharmaceutical to measure pyruvate kinase M2 levels by positron emission tomography (PET). Pyruvate kinase M2 is significantly expressed by glioblastoma cells and serves as an important biomarker of cancer glycolytic reprogramming. [18F]DASA-23 was successfully used in human studies to differentiate between low-grade and high-grade glioma based on aberrantly expressed PKM2, demonstrating its potential as a non-invasive diagnostic tool for glioma delineation (Patel et al., 2019).
2. Understanding Drug Metabolism and Pharmacokinetics
The compound SB-649868, bearing structural resemblance to the compound , has been studied for its metabolism and disposition in humans. It's found to be extensively metabolized with the principal route involving oxidation of the benzofuran ring. The study provides insights into the pharmacokinetics and metabolism of such compounds, highlighting the complex pathways involved and the significance of understanding these for drug development and therapeutic efficacy (Renzulli et al., 2011).
3. Investigating Biochemical Mechanisms in Neurological Disorders
Compounds structurally akin to the one have been used to investigate the 5-HT1A receptor occupancy. This study provides valuable insights into the role of 5-HT(1A) receptors in the pathophysiology and treatment of anxiety and depression. The study used PET imaging and a novel, selective, silent 5-HT(1A) antagonist, demonstrating the utility of these compounds in unraveling the biochemical mechanisms underlying certain psychiatric conditions (Rabiner et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S3/c1-23-11-2-3-12-13(10-11)24-16(18-12)19-6-8-20(9-7-19)26(21,22)15-5-4-14(17)25-15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEMBFYEZBOJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
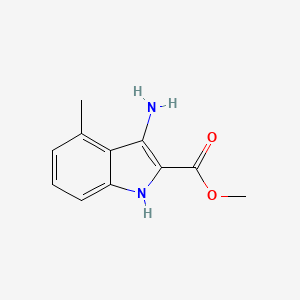
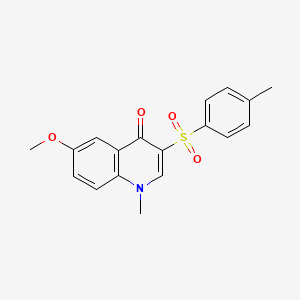
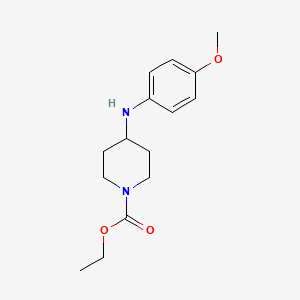

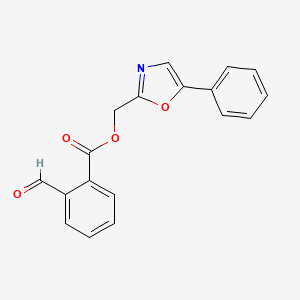
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
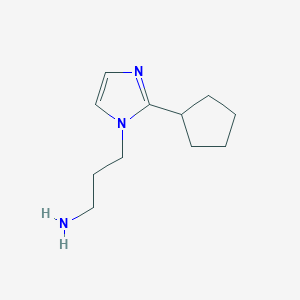
![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)
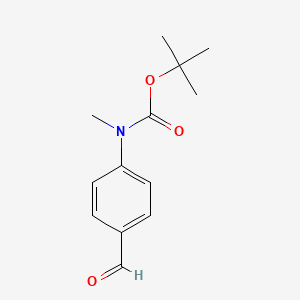
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)


![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)
